molecular formula C15H23NO3 B8385306 2-((4-Benzylmorpholin-3-yl)methyl)propane-1,3-diol

2-((4-Benzylmorpholin-3-yl)methyl)propane-1,3-diol

Cat. No.: B8385306
M. Wt: 265.35 g/mol
InChI Key: GTSWLUJPDKTZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Benzylmorpholin-3-yl)methyl)propane-1,3-diol is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-[(4-benzylmorpholin-3-yl)methyl]propane-1,3-diol

InChI

InChI=1S/C15H23NO3/c17-10-14(11-18)8-15-12-19-7-6-16(15)9-13-4-2-1-3-5-13/h1-5,14-15,17-18H,6-12H2

InChI Key

GTSWLUJPDKTZHX-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CC(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (0.35 g, 9.32 mmol) in a dried flask was cooled to 0° C., and then anhydrous THF (15 mL) was added. The mixture was stirred thoroughly and a solution of diethyl 2-((4-benzylmorpholin-3-yl)methyl)malonate (0.93 g, 2.66 mmol) in anhydrous THF (5 mL) was added, then the mixture was stirred at 70° C. for 6 hours and cooled to 30° C. To the reaction mixture were added water (0.5 mL), sodium hydroxide aqueous solution (10%, 0.5 mL) and water (3 mL) in turn, then the mixture was stirred at 25° C. for 10 minutes and filtered. The filtrate was concentrated in vacuo and the residue was purified by a silica gel column chromatography (PETROLEUM ETHER/EtOAc (V/V)=3/1) to give the title compound as colorless oil (0.38 g, 54%). The compound was characterized by the following spectroscopic data:
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
54%

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